Tert-butyl[(3,5-dichlorophenyl)methyl]amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(3,5-dichlorophenyl)methyl]amine typically involves the reaction of tert-butylamine with 3,5-dichlorobenzyl chloride. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(3,5-dichlorophenyl)methyl]amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, and reduced to form secondary or tertiary amines.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with conditions typically involving a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted amines or amides.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include secondary or tertiary amines.
Scientific Research Applications
Tert-butyl[(3,5-dichlorophenyl)methyl]amine is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl[(3,5-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in redox reactions, altering the oxidative state of target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: A simpler amine with similar reactivity but lacking the dichlorophenyl group.
3,5-Dichlorobenzylamine: Similar structure but without the tert-butyl group.
tert-Butyl[(3,5-dichlorophenyl)ethyl]amine: A closely related compound with an ethyl group instead of a methyl group.
Uniqueness
Tert-butyl[(3,5-dichlorophenyl)methyl]amine is unique due to the combination of the tert-butyl and dichlorophenyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C11H15Cl2N |
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Molecular Weight |
232.15 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-11(2,3)14-7-8-4-9(12)6-10(13)5-8/h4-6,14H,7H2,1-3H3 |
InChI Key |
ZNJWBWZTFZHCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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